7-Phenyl-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane is a synthetic compound with the Chemical Abstracts Service (CAS) number 1797876-90-4. It belongs to the class of thiazepanes, which are seven-membered heterocyclic compounds containing sulfur and nitrogen. This compound is characterized by its unique molecular structure that includes a trifluoromethyl group and a sulfonyl moiety, contributing to its potential biological activity and applications in scientific research.
Methods of Synthesis
The synthesis of 7-Phenyl-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane typically involves multi-step organic reactions. The general approach includes:
Technical Details
The reaction conditions, such as temperature, solvent choice, and catalysts, play crucial roles in determining the yield and purity of the final product. For example, using polar aprotic solvents often facilitates nucleophilic substitutions and cyclization processes.
Structure
The molecular formula of 7-Phenyl-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane is , with a molecular weight of approximately 401.5 g/mol .
Data
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
YOUMVEDCAAKKJS-UHFFFAOYSA-N
This structure indicates a complex arrangement that supports various interactions with biological targets, making it an interesting compound for pharmaceutical research.
Reactions
7-Phenyl-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane can undergo several chemical reactions due to its functional groups:
Technical Details
These reactions are generally facilitated by adjusting pH levels, temperature, and using appropriate catalysts or reagents to achieve desired outcomes.
Process
The mechanism of action for 7-Phenyl-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane involves its interaction with specific biological targets. It has been noted that this compound may inhibit certain enzymes or receptors due to its structural features that allow it to fit into active sites.
Data
Research indicates that compounds with similar structures often target serine proteases or other enzyme classes involved in inflammation and cellular signaling pathways.
Physical Properties
While specific values for density and boiling point are not available for this compound, it is typically expected to exhibit moderate solubility in organic solvents due to its aromatic content.
Chemical Properties
The compound's stability under various conditions is influenced by its functional groups:
7-Phenyl-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane has several potential scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4